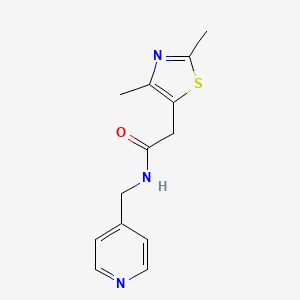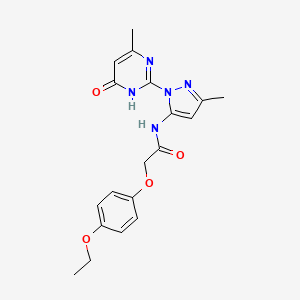
N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as MPT0G211, is a novel compound that has shown promising results in scientific research. It belongs to the class of isonicotinamide derivatives and has been synthesized using a specific method. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Applications De Recherche Scientifique
Fluorescent Probes for pH Sensing
Compounds utilizing morpholine and isonicotinic acid derivatives have been developed as fluorescent probes for sensing pH changes within cells. For instance, a study introduced a pH fluorescent probe based on naphthalimide and isonicotinic acid hydrazide, useful for monitoring both acidic and alkaline pH values in cellular environments. This probe exhibits significant emission enhancements within specific pH ranges and has been successfully applied for imaging pH fluctuations in HeLa cells, demonstrating lysosomal targeting ability (C. Jiao et al., 2019).
Synthetic Methods and Chemical Characterization
Research into the synthesis and characterization of novel chemical structures containing morpholine and tetrahydrothiophene derivatives has been conducted. These studies often aim to expand the chemical toolbox available for pharmacological investigations, highlighting the diverse applications of these molecules in developing new therapeutic agents. For example, one study outlined a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which could be crucial for future pharmacological activity investigations (R. Zaki et al., 2017).
Anticancer Agent Development
Compounds incorporating elements of the queried chemical structure have been investigated for their potential as anticancer agents. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Yilin Fang et al., 2016).
Potassium Channel Openers for Migraine
Additionally, research into morpholine derivatives as potassium channel openers for treating migraine has shown promising results. A specific compound was synthesized and demonstrated significant oral activity in reducing the number of cortical spreading depressions in a rat model of migraine, indicating its potential as a therapeutic agent (Yong-Jin Wu et al., 2003).
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(15-5-7-21-19(13-15)26-18-6-12-27-14-18)22-16-1-3-17(4-2-16)23-8-10-25-11-9-23/h1-5,7,13,18H,6,8-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGQAKZXSAWLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2993341.png)


![2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2993344.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2993348.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide](/img/structure/B2993351.png)

